

# Molecular formula and weight of Delafloxacin meglumine for experimental calculations

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Compound of Interest

Compound Name: Delafloxacin Meglumine

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### Delafloxacin Meglumine: A Technical Guide for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Delafloxacin meglumine**, a broad-spectrum anionic fluoroquinolone antibiotic. The information compiled is intended to support experimental design and calculations by furnishing key molecular data, detailed experimental protocols, and a clear visualization of its mechanism of action. Delafloxacin is notable for its efficacy against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and its enhanced activity in acidic environments.

### **Core Molecular and Chemical Properties**

Accurate experimental calculations and solution preparations begin with precise molecular data. The following table summarizes the key quantitative properties of **Delafloxacin meglumine**.

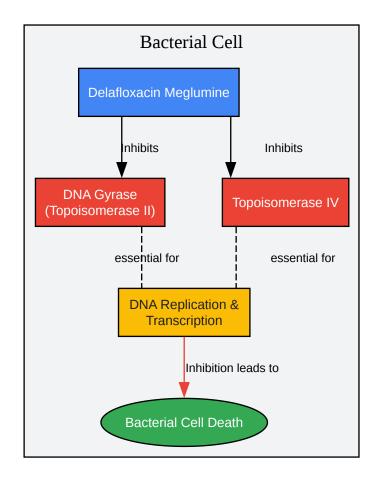


Property	Value	References
Molecular Formula	C25H29CIF3N5O9	[1][2][3]
(C18H12ClF3N4O4 • C7H17NO5)	[4][5][6]	
Molecular Weight	~636.0 g/mol	[1][2][3][4][5][7]
CAS Number	352458-37-8	[1][2][4][5][6][7]
Purity	≥98%	[5][8]
Appearance	Crystalline solid	[4][5][8]
Solubility	DMSO: ~10 mg/mL	[4][5][8]
PBS (pH 7.2): ~10 mg/mL	[4][5]	
DMF: ~0.50 mg/mL	[4][5]	<del>-</del>
Storage	Store at -20°C for long-term stability (≥ 4 years).	[4][8]

# Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Delafloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][6][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting both enzymes, Delafloxacin induces DNA strand breaks, ultimately leading to bacterial cell death.[1] This dual-targeting mechanism is a distinguishing feature, as many other fluoroquinolones exhibit a preferential affinity for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria).[6][9]





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Mechanism of Action of Delafloxacin.

### **Experimental Protocols**

This section details methodologies for two key types of experiments commonly performed with Delafloxacin: in vitro susceptibility testing and in vivo efficacy studies.

## In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard procedure.[8][10]

Methodology:

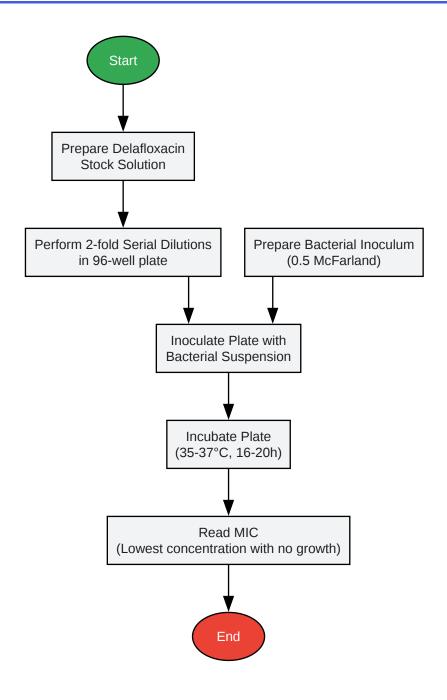
### Foundational & Exploratory





- Preparation of Delafloxacin Stock Solution: Prepare a stock solution of Delafloxacin meglumine in a suitable solvent, such as DMSO.[8]
- Serial Dilutions: Perform two-fold serial dilutions of the Delafloxacin stock solution in cationadjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from ≤0.001 to ≥2 µg/mL to capture the susceptibility of various bacterial species.[10][11]
- Bacterial Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> colonyforming units (CFU)/mL in each well of the microtiter plate.
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
- MIC Determination: The MIC is defined as the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth.
- Quality Control: Concurrently test quality control strains, such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853, to ensure the validity of the results.[10]





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Workflow for MIC Determination.

### In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is frequently used to assess the in vivo efficacy of antibiotics against respiratory pathogens.[4][5][7][11][12]

### Foundational & Exploratory



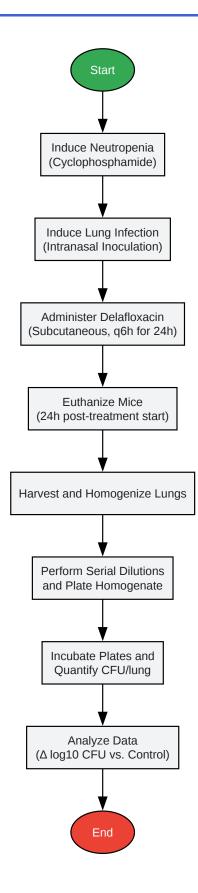


### Methodology:

- Animal Model: Use specific pathogen-free mice (e.g., ICR/Swiss), typically 6 weeks old.[12]
- Induction of Neutropenia: Render the mice neutropenic to create an immunocompromised state, which allows for robust bacterial growth and a clear assessment of the antibiotic's effect. This is commonly achieved by intraperitoneal injections of cyclophosphamide. For example, administer 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[12]
- Infection: Anesthetize the mice (e.g., with isoflurane) and infect them via intranasal instillation of a bacterial suspension (e.g., S. aureus, S. pneumoniae, or K. pneumoniae) to establish a lung infection.[4][12] The typical starting bacterial burden in the lungs is around 6.0 7.0 log<sub>10</sub> CFU.[5][7]
- Drug Administration: Initiate Delafloxacin treatment approximately 2 hours post-infection.

  Administer the drug subcutaneously at varying doses (e.g., ranging from 0.03 to 160 mg/kg) at regular intervals, such as every 6 hours (q6h), for a 24-hour period.[4][5]
- Outcome Measurement: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for quantitative bacterial culture (CFU counts) on appropriate agar plates.
- Data Analysis: The efficacy of Delafloxacin is determined by the reduction in bacterial burden (log<sub>10</sub> CFU/lung) compared to untreated control mice. Dose-response relationships can be modeled using the Hill equation to determine the exposure associated with different levels of bacterial killing (e.g., stasis or a 1-log<sub>10</sub> reduction).[4][5]





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Workflow for Murine Lung Infection Model.



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